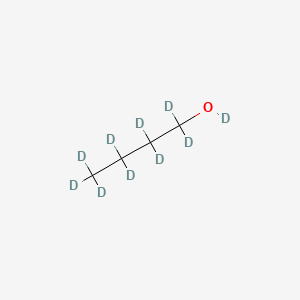

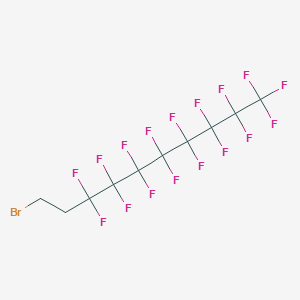

10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane

概要

説明

The compound "10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane" is not directly discussed in the provided papers. However, the papers do provide insights into the stereochemistry and structural analysis of brominated compounds, which can be relevant for understanding similar halogenated organic compounds. For instance, the stereochemistry of hexabromocyclododecane is explored, highlighting the complexity of brominated flame retardants and their isomeric forms .

Synthesis Analysis

The synthesis of brominated and chlorinated organic compounds is a topic of interest in the field of organic chemistry. While the specific synthesis of "10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane" is not detailed, the synthesis of mixed bromo- and chloro-substituted compounds is described, involving hexachlorocyclopentadiene and trihalogenated ethylenes . This process includes valence isomerization and thermolysis, which are common techniques in the synthesis of complex halogenated molecules.

Molecular Structure Analysis

The molecular structure of brominated compounds can be quite intricate, as demonstrated by the crystal and molecular structure analysis of a brominated benzodiazepinooxazole . The study provides detailed information on the crystallography of the compound, including space group, unit cell dimensions, and the orientation of substituents. This level of detail is crucial for understanding the physical properties and reactivity of such molecules.

Chemical Reactions Analysis

Chemical reactions involving brominated compounds can lead to various products depending on the conditions. For example, the reversible valence isomerization of perhalogenated compounds and their subsequent rearrangement to more stable aromatic products under thermal conditions is an important reaction pathway . Additionally, photochemical reactions can lead to isomerization, and thermolysis can result in halogen exchange, demonstrating the diverse reactivity of brominated compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. The presence of bromine atoms can significantly affect the compound's polarity, boiling point, and stability. Although the specific properties of "10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane" are not provided, the studies on related brominated compounds suggest that such molecules would likely exhibit unique characteristics due to the presence of both bromine and fluorine atoms, which could impact their reactivity and potential applications .

科学的研究の応用

Heterocyclic Synthesis

10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane and similar compounds find utility in the synthesis of heterocycles. Martins (2002) discusses the synthesis of a series of bromo and dibromo derivatives and their application in heterocyclic synthesis (Martins, 2002).

Trapping of Reactive Intermediates

The compound is used in studies involving the generation and trapping of highly strained bicyclic allenes. Ozen and Balcı (2002) report on the preparation of 10-bromo-10-fluorotetracyclo[6.3.1.02,7.09,11]dodeca-2,4,6-triene and its role in trapping reactive intermediates (Ozen & Balcı, 2002).

Regiospecific Bromination

Research by Inamoto et al. (1978) highlights the regiospecific bromination of tricyclo[4.3.1.12,5]undecane, providing insights into the selectivity and mechanism of bromination in complex organic compounds (InamotoYoshiaki et al., 1978).

Electrocyclic Reactions

The compound's derivatives play a role in electrocyclic reactions, as explored by Morf and Szeimies (1986), who studied the reaction of related bromo derivatives with n-butyllithium, leading to the formation of bicyclic compounds (Morf & Szeimies, 1986).

Synthesis of Fluorinated Organic Compounds

The compound is instrumental in the synthesis of various fluorinated organic molecules. Shatzmiller et al. (1986) demonstrate the regiocontrolled synthesis of 4-halo-5,6-dihydro-4H-1,2-oxazines and their conversion to α-fluorovinyl ketones, highlighting the versatility of such compounds in organic synthesis (Shatzmiller et al., 1986).

Epoxidation Studies

Research into the epoxidation of polyfluoro-3-chloro(bromo)-1-butenes, including compounds similar to 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane, has been conducted by Zapevalov et al. (2004), revealing insights into the reactions and properties of the resulting epoxides (Zapevalov et al., 2004).

Structural and Electrochemical Investigations

Melaïmi et al. (2006) discuss the reaction of a derivative of 10-bromo-9-oxa-10-boraanthracene and its electrochemical properties, showcasing the utility of such compounds in understanding complex chemical interactions (Melaïmi et al., 2006).

Alkaline Hydrolysis Studies

Kawaguchi et al. (2006) explore the alkaline hydrolysis of N-bromoiminothianthrene derivatives, which could provide valuable insights into the reactivity and stability of brominated compounds under basic conditions (Kawaguchi et al., 2006).

Synthesis of Azo Dyes

Tanaka et al. (1991) describe the synthesis of trifluoromethylthiazoles and their application in azo dye synthesis, where brominated intermediates play a crucial role (Tanaka et al., 1991).

Low-Temperature Heat Capacity Measurement

Varushchenko et al. (1997) measure the heat capacities of crystalline and liquid 1-bromoperfluorooctane, a related compound, providing essential data for understanding the thermodynamic properties of such materials (Varushchenko et al., 1997).

Safety And Hazards

Fluorinated compounds can pose various safety risks. For example, 2-Bromo-1,1,1,2,3,3,3-heptafluoropropane is classified as an irritant and has specific risk phrases associated with it1. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.

将来の方向性

The use of fluorinated compounds is a topic of ongoing research. While they have many useful properties, there are also environmental and health concerns associated with some of these compounds. Future research will likely focus on developing safer and more environmentally friendly fluorinated compounds.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals and their properties.

特性

IUPAC Name |

10-bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF17/c11-2-1-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)28/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWJQNJBBMHHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382003 | |

| Record name | 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

CAS RN |

21652-57-3 | |

| Record name | 10-Bromo-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)